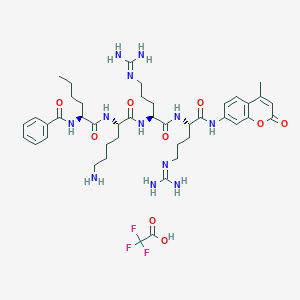

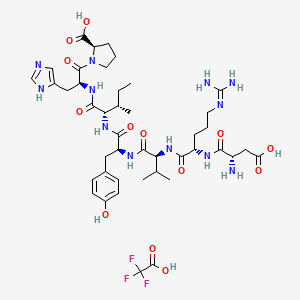

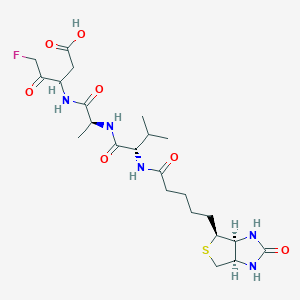

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

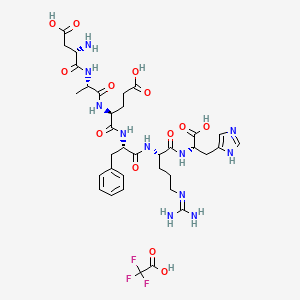

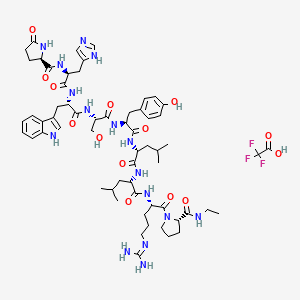

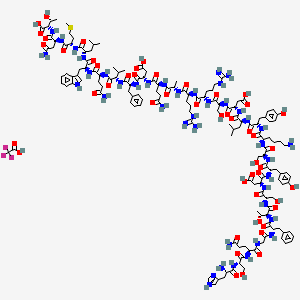

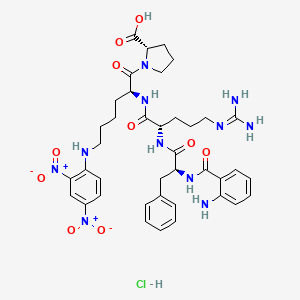

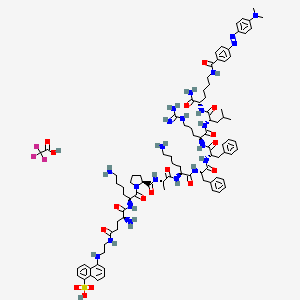

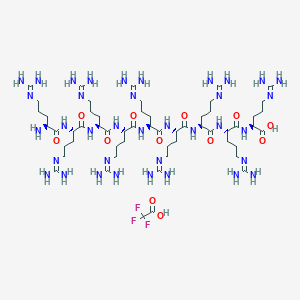

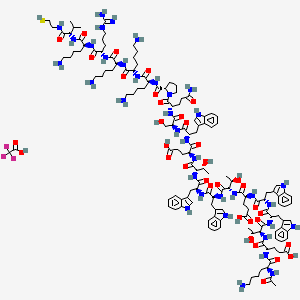

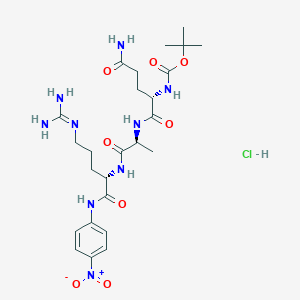

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate, commonly referred to as Tyr-cyclo-Somatostatin-14 (4-11) Trifluoroacetate, is a synthetic peptide derived from the natural somatostatin-14 (SST-14) hormone. It is a cyclic form of the peptide, consisting of 11 amino acids, with tyrosine as the N-terminal residue and trifluoroacetate as the C-terminal residue. Tyr-cyclo-Somatostatin-14 (4-11) Trifluoroacetate has been widely studied due to its potential therapeutic applications in the treatment of various diseases, such as diabetes, obesity, and hypertension.

Applications De Recherche Scientifique

Peptide Receptor Radionuclide Therapy (PRRT)

PRRT exploits the high affinity of somatostatin analogues for somatostatin receptors on the surface of NET cells. By labeling these peptides with radioactive isotopes, it's possible to deliver targeted radiation to tumor cells, sparing surrounding healthy tissue. This treatment approach has shown promise in managing inoperable or metastasized NETs, offering symptomatic relief and potentially prolonging survival. Specifically, studies have focused on the efficacy and safety of radiolabeled somatostatin analogues such as 111In-[DTPA^0,D-Phe^1]-octreotide (111In-DTPA-octreotide), 90Y-[DOTA^0,Tyr^3]-octreotide (90Y-DOTATOC), and 177Lu-[DOTA^0,Tyr^3,Thr^8]-octreotide (177Lu-DOTATATE), highlighting their role in patient-specific dosimetry to maximize therapeutic outcomes while minimizing adverse effects (Chalkia et al., 2015).

Diagnostic Imaging

Somatostatin analogues are also integral to diagnostic imaging of NETs, aiding in the visualization and staging of these tumors. Techniques such as somatostatin receptor scintigraphy (SRS) and positron emission tomography (PET) using somatostatin analogue tracers enable precise localization of primary and metastatic lesions. These methods are critical for accurate disease staging, guiding therapeutic decisions, and monitoring treatment response. The development and application of 68Ga-labeled tracers like 68Ga-DOTA-Tyr3-octreotide have significantly improved the sensitivity and specificity of NET imaging, underscoring the pivotal role of somatostatin analogues in the clinical management of NETs (Johnbeck et al., 2014).

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(3S,6S,9S,12R,15S,18S,21S,24R)-9-(4-aminobutyl)-3,15,18-tribenzyl-21-[3-(diaminomethylideneamino)propyl]-6-[(1R)-1-hydroxyethyl]-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H85N15O11.C2HF3O2/c1-40(83)57-66(93)81-53(35-41-16-5-2-6-17-41)59(86)72-33-30-52(75-58(85)48(69)34-44-26-28-46(84)29-27-44)61(88)76-51(25-15-32-73-67(70)71)60(87)78-54(36-42-18-7-3-8-19-42)63(90)79-55(37-43-20-9-4-10-21-43)64(91)80-56(38-45-39-74-49-23-12-11-22-47(45)49)65(92)77-50(62(89)82-57)24-13-14-31-68;3-2(4,5)1(6)7/h2-12,16-23,26-29,39-40,48,50-57,74,83-84H,13-15,24-25,30-38,68-69H2,1H3,(H,72,86)(H,75,85)(H,76,88)(H,77,92)(H,78,87)(H,79,90)(H,80,91)(H,81,93)(H,82,89)(H4,70,71,73);(H,6,7)/t40-,48+,50+,51+,52-,53+,54+,55+,56-,57+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHRDYFQNOMGFV-XBPOVOJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)C(CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H86F3N15O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.